6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
Description
6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is a polyhalogenated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle with a bridgehead nitrogen atom. This compound features bromine substituents at positions 6 and 8 of the pyridine ring and a 3-bromo-4-methoxyphenyl group at position 2. The bromine atoms enhance its molecular weight (estimated molar mass ~500 g/mol) and electronic withdrawal effects, while the methoxy group introduces electron-donating properties. Such structural features make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogen bonding and aromatic interactions .
Properties
Molecular Formula |
C14H9Br3N2O |
|---|---|
Molecular Weight |
460.95 g/mol |
IUPAC Name |
6,8-dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9Br3N2O/c1-20-13-3-2-8(4-10(13)16)12-7-19-6-9(15)5-11(17)14(19)18-12/h2-7H,1H3 |
InChI Key |
AVFWWXMGHAGRQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical bromination of the imidazo[1,2-a]pyridine scaffold using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes bromination, cyclization, and functional group modifications under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or NBS with a radical initiator.
Nucleophilic Substitution: Methanol and a base for methoxy group introduction.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Material Science: Due to its unique structural properties, it is also explored in the development of new materials.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play a crucial role in binding to these targets, which can include enzymes, receptors, or DNA . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The imidazo[1,2-a]pyridine scaffold is highly modifiable, with substituents at positions 2, 3, 6, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations:
- Biological Activity : Bulky substituents (e.g., biphenyl in Compound 2h) improve AChE inhibition, suggesting that the target compound’s bromophenyl group may exhibit moderate activity but with improved solubility over biphenyl derivatives due to the methoxy group .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include:
- X-ray Crystallography : Dihedral angles between the imidazo[1,2-a]pyridine and phenyl rings (e.g., 12.2° in VEGKAU) confirm planarity, critical for receptor binding .
- HPLC : Purity ≥95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculations reveal:
- Molecular Docking : AutoDock Vina predicts binding energies of −9.2 kcal/mol with EGFR, driven by halogen bonds (Br–O distances: 3.01 Å) .
What are the contradictions in reported biological activities, and how can they be resolved experimentally?
Advanced Research Question
- Contradiction : Some studies report IC₅₀ values of 0.5 µM against JAK2, while others show 2.3 µM .
- Resolution Strategies :
- Assay Standardization : Use ATP concentrations fixed at 100 µM to minimize variability in kinase assays .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if CYP450-mediated demethylation of the methoxy group alters activity .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Basic Research Question
- Stability Profile :
- Degradation Pathways :
What are the challenges in scaling up synthesis while maintaining regioselectivity?
Advanced Research Question
- Regioselectivity Issues :
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h with 15% higher yield .
How do solvent polarity and temperature influence crystallization for X-ray studies?
Basic Research Question
- Crystallization Conditions :
- Data Collection : Resolution ≤0.84 Å is achieved using synchrotron radiation (λ = 0.71073 Å) .
What in vitro assays are most reliable for evaluating the compound’s antitumor activity?
Advanced Research Question
- Cell Viability Assays :
- MTT Assay : IC₅₀ values in A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
- Apoptosis Markers : Caspase-3/7 activation measured via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Selectivity : Compare activity against non-cancerous HEK293 cells to assess therapeutic index .
How can structural analogs be designed to improve metabolic stability without compromising activity?
Advanced Research Question
- Strategies :
- Validation : Microsomal half-life (T½) increases from 1.2 h (parent) to 4.5 h (deuterated analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
